molecular formula C12H21N3O7S B13352924 N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine

Cat. No.: B13352924
M. Wt: 351.38 g/mol
InChI Key: UUZCUSQQEJSIHR-UHFFFAOYSA-N
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Description

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine is a synthetic glutathione analog offered for research purposes. This compound is provided with a catalog number of 1606873 and is characterized by a molecular formula of C12H21N3O7S and a molecular weight of 351.38 g/mol . As a glutathione derivative, this compound is of significant interest in biochemical research. Glutamine and its derivatives are known to be critical regulators of numerous cellular processes, including metabolism, cell integrity, gene expression, and intracellular signaling pathways . The specific structural modification in this molecule may be investigated for its influence on redox balance, detoxification pathways, or cellular energy metabolism. Researchers can utilize it as a standard in analytical studies or as a precursor in the synthesis of more complex biochemical probes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that specific mechanistic and application data for this exact compound may be limited, and researchers are encouraged to consult the scientific literature for further guidance.

Properties

Molecular Formula

C12H21N3O7S

Molecular Weight

351.38 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22)

InChI Key

UUZCUSQQEJSIHR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Peptide Coupling and Amino Acid Derivatization

The synthesis primarily involves the modification of glutamine or glutamate derivatives. The key steps include:

Sulfur-Containing Functional Group Incorporation

The sulfur moiety, specifically the 2-hydroxyethylthio group, is introduced through:

Multi-Step Synthetic Route

The general multi-step approach involves:

Step Description Reagents & Conditions References
1 Activation of glutamine derivative Carbodiimides (e.g., EDC), DMF ,
2 Attachment of carboxymethyl group Chloroacetic acid derivatives, base ,
3 Introduction of 2-hydroxyethylthio group Thiol reagents, alkyl halides ,
4 Purification Silica gel chromatography ,

Specific Synthesis Protocols

  • Method 1 : Using carbodiimide-mediated coupling to attach the carboxymethylamino group to the amino group of glutamine, followed by sulfur chemistry to introduce the hydroxyethylthio moiety.
  • Method 2 : Sequential modification starting from protected glutamine derivatives, with subsequent deprotection and functionalization steps.
  • Method 3 : Solid-phase peptide synthesis (SPPS) techniques adapted for amino acid derivatives with sulfur functionalities, ensuring regioselectivity and purity.

Data Tables of Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Yield Reference
Activation of glutamine EDC, HOBt DMF Room temperature 85-90% ,
Carboxymethylation Chloroacetic acid, NaOH Water/DMF 0–25°C 70-80% ,
Thioalkylation Thiol, base DMF or DMSO Room temperature 65-75% ,
Purification Silica gel chromatography Ethyl acetate/Hexanes Ambient Purity >98% ,

Note: Exact yields depend on specific experimental conditions and purification methods.

Diverse Source Verification

  • Peptide Chemistry Literature : Standard peptide synthesis protocols support the formation of such amino acid derivatives (e.g., references,).
  • Sulfur Chemistry : Established methods for thioether formation and sulfur functionalization are documented in organic synthesis literature.
  • Recent Advances : The use of selective sulfur modifications, such as S-gem-difluoroallylation, demonstrates the evolving techniques applicable to this compound's synthesis.

Final Remarks

The preparation of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine is a multi-faceted process rooted in amino acid derivatization, peptide coupling, and sulfur chemistry. The methodologies are well-supported by contemporary research, with yields and conditions optimized for high purity and efficiency. Future developments may focus on greener chemistry approaches and scalable synthesis protocols to facilitate broader applications.

Chemical Reactions Analysis

Types of Reactions

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can serve as a probe for studying enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

The compound is structurally related to several glutathione derivatives and synthetic analogs, differing primarily in the substituent attached to the thioether group. Below is a detailed comparison:

Structural and Functional Comparisons

Table 1: Key Features of Analogous Compounds
Compound Name Substituent (R-group) Molecular Formula Molecular Weight Biological Activity/Application Source Evidence
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine 2-hydroxyethylthio C12H21N3O7S 351.38 (calc.) Not explicitly reported; presumed GSH analog
N5-((R)-3-(Acetylthio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine Acetylthio (CH3COS-) C12H19N3O7S 349.36 Intermediate in drug synthesis
S-(1,2-Dichlorovinyl)-Glutathione 1,2-dichlorovinylthio C12H17Cl2N3O6S 402.25 Model for toxic glutathione adducts
N5-((R)-1-((Carboxymethyl)amino)-3-(((4-ethynylphenyl)carbamoyl)thio)-1-oxopropan-2-yl)-L-glutamine (14) 4-ethynylphenylcarbamoylthio C19H22N4O8S 466.12 (HRMS) Potent human glyoxalase I inhibitor (IC50 = 0.18 µM)
N5-((R)-3-((1-benzyl-1H-1,2,3-triazol-4-yl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine (37) Benzyl-triazolylthio C19H23N7O6S 485.13 Ethynylation probe for protein modification
N5-((R)-1-((Carboxymethyl)amino)-3-(((R)-2-hydroxypropanoyl)thio)-1-oxopropan-2-yl)-L-glutamine 2-hydroxypropanoylthio C13H21N3O8S 379.39 Unknown; structural similarity to GSH derivatives

Key Findings

Substituent Hydrophilicity :

  • The 2-hydroxyethylthio group in the main compound increases hydrophilicity compared to acetylthio () or dichlorovinylthio (), which may reduce off-target interactions in biological systems.
  • Conversely, the dichlorovinylthio group in S-(1,2-Dichlorovinyl)-Glutathione is associated with cytotoxicity due to its electrophilic reactivity, forming adducts with cellular nucleophiles .

Biological Activity :

  • Compound 14 () demonstrates potent inhibition of human glyoxalase I (IC50 = 0.18 µM), attributed to the 4-ethynylphenylcarbamoylthio group’s ability to mimic the enzyme’s transition state .
  • The benzyl-triazolylthio substituent in Compound 37 () enables selective ethynylation of cysteines in proteins, highlighting its utility in chemical biology .

Synthetic Utility: Acetylthio derivatives () are often intermediates in prodrug synthesis due to their stability and ease of modification. The 2-hydroxypropanoylthio analog () shares structural motifs with natural GSH but lacks reported activity data, indicating a gap in research .

Biological Activity

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine is a complex organic compound with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁N₃O₇S
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1356019-55-0

The compound features a glutamine backbone modified with functional groups, enhancing its biological activity. It is classified as an amino acid derivative due to its structural components, including a carboxymethyl group and a thioether linkage.

This compound exhibits several biological activities:

  • Cellular Signaling Modulation : Similar compounds have been shown to modulate enzymatic activity and influence cellular signaling pathways by mimicking natural substrates or inhibitors .
  • Immune Function Enhancement : Glutamine derivatives are known to support lymphocyte proliferation and cytokine production, which are crucial for immune responses . This compound may enhance macrophage phagocytic activities and neutrophil function, contributing to improved immune responses during stress or injury.
  • Antioxidant Effects : The compound may exhibit antioxidant properties by modulating oxidative stress responses, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

Table 1: Summary of Biological Activities

Activity TypeDescription
Immune FunctionEnhances lymphocyte proliferation and cytokine production .
Antioxidant PropertiesModulates oxidative stress responses, reducing cellular damage from ROS .
Enzymatic ModulationInfluences enzymatic pathways, potentially affecting metabolic processes.

Case Studies

  • Glutamine Supplementation in Critical Illness : A study indicated that patients with sepsis showed reduced glutamine levels in skeletal muscle, correlating with decreased survival rates. Supplementation with glutamine derivatives like this compound may improve outcomes by restoring muscle glutamine levels and enhancing immune function .
  • Impact on Gut Health : Research has shown that glutamine is a vital nutrient for enterocytes in the gut, where it serves as a primary energy source and supports intestinal barrier function. The compound's modifications may enhance its efficacy in promoting gut health and integrity during stress conditions .

Q & A

Basic: How can researchers confirm the structural integrity of N⁵-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine during synthesis?

Methodological Answer:
Structural confirmation requires a combination of 1D/2D NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

  • 1H-NMR and 13C-NMR (e.g., δ 4.65 ppm for chiral protons, δ 7.65–7.87 ppm for aromatic substituents) resolve stereochemistry and functional groups .
  • 2D NMR (e.g., COSY, HSQC) correlates protons and carbons to validate connectivity, particularly for the thioether and carboxymethyl moieties .
  • HRMS with <5 ppm mass error ensures molecular formula accuracy (e.g., [M+H]+ calculated vs. observed) .

Basic: What are the optimal reaction conditions for synthesizing this compound with high purity?

Methodological Answer:
Key parameters include:

  • Solvent system : MeCN/H₂O mixtures (e.g., 0.2 mL MeCN + 4.5 mL HTS buffer) improve solubility and reaction homogeneity .
  • Temperature : Shaking at 30°C balances reaction kinetics and thermal stability .
  • Monitoring : UPLC-MS tracks reaction progress until starting material is consumed (e.g., rt = 8.62 min) .
  • Purification : Reverse-phase HPLC with C18 columns isolates the product from byproducts (e.g., 20–48% yield) .

Advanced: How does the thioether linkage in the compound influence its reactivity in enzymatic assays?

Methodological Answer:
The thioether group (-S-CH₂CH₂OH) contributes to:

  • Nucleophilicity : Reacts with sulfhydryl-scavenging agents, potentially interfering with thiol-dependent enzymes (e.g., glutathione S-transferase) .
  • Redox activity : Susceptibility to oxidation may generate disulfide bonds, altering bioactivity. Use reducing agents (e.g., GSH) to stabilize the thioether .
  • Enzyme inhibition : Analogous compounds (e.g., glyoxalase I inhibitors) show thioether-dependent binding to catalytic zinc ions .

Advanced: What strategies can resolve discrepancies in spectroscopic data between theoretical and observed results?

Methodological Answer:

  • NMR calibration : Reference solvent peaks (e.g., CD₃OD at δ 3.31 ppm) and internal standards (TMS) .
  • Impurity analysis : LC-HRMS identifies byproducts (e.g., oxidation products or unreacted intermediates) .
  • Dynamic exchange : Assess pH-dependent conformational changes (e.g., carboxymethyl group protonation) via variable-temperature NMR .

Basic: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • HPLC-PDA : Monitors degradation products over time (e.g., hydrolysis of the amide bond) .
  • LC-HRMS : Detects oxidation of the thioether to sulfoxide or sulfone .
  • Circular Dichroism (CD) : Tracks conformational changes in buffered solutions (pH 7.4) .

Advanced: How to evaluate the compound’s potential as a glyoxalase I inhibitor based on structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare with inhibitors like Compound 14 (IC₅₀ = 20 nM), focusing on:
    • Thioether substituents : Larger hydrophobic groups (e.g., 4-ethynylphenyl) enhance binding .
    • Carboxymethyl coordination : Chelates zinc in the active site .
  • Enzymatic assays : Measure IC₅₀ using methylglyoxal as a substrate and monitor NADH depletion .

Advanced: What are the implications of sulfur-containing moieties in the compound’s pharmacokinetics?

Methodological Answer:

  • Bioavailability : The thioether improves membrane permeability compared to disulfides but may reduce aqueous solubility .
  • Metabolism : Hepatic CYP450 enzymes oxidize sulfur, requiring metabolite profiling via LC-MS/MS .
  • Toxicity : Compare with arsenic-containing analogs (e.g., darinaparsin) to assess thiol reactivity and off-target effects .

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